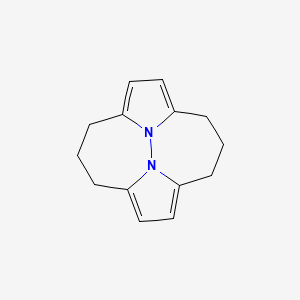
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is a heterocyclic compound that features a thiazole ring fused with a benzothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 2-bromo benzothiazole in the presence of a palladium catalyst and a base such as potassium carbonate in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound often employ green chemistry principles to minimize environmental impact. These methods include one-pot synthesis and the use of environmentally benign solvents like water or ethanol. The use of microwave irradiation and other energy-efficient techniques is also explored to enhance yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazole or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole and benzothiazole derivatives .
Aplicaciones Científicas De Investigación
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
Benzothiazole: A parent compound with diverse applications in medicinal chemistry and materials science.
Uniqueness
2(3H)-Thiazolethione, 4-(2-benzothiazolyl)- is unique due to its dual thiazole and benzothiazole rings, which confer distinct electronic and steric properties.
Propiedades
Número CAS |
52561-03-2 |
|---|---|
Fórmula molecular |
C10H6N2S3 |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C10H6N2S3/c13-10-12-7(5-14-10)9-11-6-3-1-2-4-8(6)15-9/h1-5H,(H,12,13) |
Clave InChI |
IWSYIJLYYSQEBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=S)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14641425.png)


![Phosphine oxide, tris[(hexyloxy)methyl]-](/img/structure/B14641442.png)


![Ethyl 2-[2-cyano-1-(3-methoxyphenyl)cyclohex-2-en-1-yl]acetate](/img/structure/B14641458.png)




